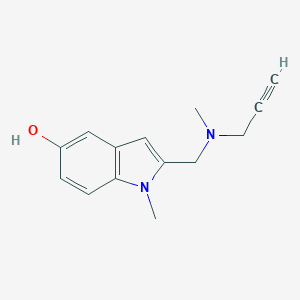
Nmphmi
Description
Based on the available evidence, "Nmphmi" may relate to a neuroactive compound or a nanomaterial, given the focus of sources on neuropsychopharmacology (e.g., ) and nanomaterial classification (). Without further structural or functional characterization, assumptions about its identity remain speculative.
Properties
CAS No. |
130081-94-6 |
|---|---|
Molecular Formula |
C14H16N2O |
Molecular Weight |
228.29 g/mol |
IUPAC Name |
1-methyl-2-[[methyl(prop-2-ynyl)amino]methyl]indol-5-ol |
InChI |
InChI=1S/C14H16N2O/c1-4-7-15(2)10-12-8-11-9-13(17)5-6-14(11)16(12)3/h1,5-6,8-9,17H,7,10H2,2-3H3 |
InChI Key |
HFMZYVHURLNZFT-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C=C(C=C2)O)C=C1CN(C)CC#C |
Canonical SMILES |
CN1C2=C(C=C(C=C2)O)C=C1CN(C)CC#C |
Other CAS No. |
130081-94-6 |
Synonyms |
N-methyl-N-(2-propynyl)-2-(5-hydroxy-1-methylindolyl)methylamine NMPHMI |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nmphmi typically involves multi-step organic reactions. One common approach might include:
Formation of the Indole Core: Starting with a precursor such as 5-hydroxyindole, various reactions like Fischer indole synthesis can be employed.
Alkylation: The indole core can be alkylated using reagents like methyl iodide to introduce the N-methyl group.
Final Assembly: The final compound is assembled through a series of coupling reactions under controlled conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic routes for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Nmphmi can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: Reduction reactions can target the indole ring or the propargyl group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield indole ketones, while reduction could produce indole alcohols.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Nmphmi involves its interaction with specific molecular targets and pathways. This could include binding to enzymes, receptors, or other proteins, leading to modulation of biological processes. The exact pathways and targets would require detailed biochemical studies.
Comparison with Similar Compounds
Challenges in Comparing "Nmphmi" with Similar Compounds
The lack of standardized protocols for compound similarity assessment complicates comparisons. Key issues include:
- Data Standardization : Variability in measurement techniques (e.g., NMR, MS, elemental analysis) and metadata standards creates inconsistencies in reported properties .
- Structural Ambiguity: Without structural data (e.g., IUPAC name, SMILES notation, or spectral fingerprints), aligning "this compound" with analogs is unfeasible .
- Functional Overlap: Functional similarity (e.g., pharmacological activity) cannot be inferred without bioassay data or clinical trial results .
Methodological Frameworks for Compound Comparison
While "this compound" itself lacks data, evidence highlights methodologies applicable to comparative analysis:
Case Study: Gaps in "this compound" Literature
The absence of "this compound" in indexed databases (e.g., PubMed, MeSH) suggests it may be an experimental or proprietary compound. For example:
- NLM-Chem Guidelines : Chemical entity recognition in PubMed requires validated structural data and MeSH identifiers, which "this compound" lacks .
- EMA Drug Similarity Assessments: Regulatory frameworks mandate structural, functional, and clinical PK/PD data for comparisons, none of which are available for "this compound" .
Recommendations for Future Research
To enable meaningful comparisons, the following steps are critical:
Structural Elucidation: Publish full spectral data (¹H/¹³C NMR, HRMS) and IUPAC nomenclature .
Bioactivity Profiling : Conduct in vitro/in vivo assays to define pharmacological targets and mechanisms .
Standardized Metadata: Adopt InChI-like frameworks for nanomaterial or small-molecule classification .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


